Product packaging for 4,5,6-Trimethylpyrimidin-2-ol(Cat. No.:)

4,5,6-Trimethylpyrimidin-2-ol

Cat. No.: B1633060
M. Wt: 138.17 g/mol
InChI Key: ZRQPOQRDNYJQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5,6-Trimethylpyrimidin-2-ol is an organic compound with the molecular formula C7H10N2O, serving as a functionalized pyrimidine derivative of significant interest in medicinal chemistry research . The pyrimidine core is a fundamental heterocyclic scaffold prevalent in nucleic acids and a wide range of biologically active molecules . This specific compound features a hydroxyl group and three methyl substituents on the pyrimidine ring, a structure that offers a versatile platform for chemical synthesis and the exploration of structure-activity relationships (SAR). N-heterocyclic compounds, particularly pyrimidines, are pivotal in modern drug discovery due to their diverse biological activities . Research into analogous trimethyl-substituted N-heterocycles has demonstrated their potential as key structural motifs in the development of targeted therapeutic agents. For instance, structurally related aminotrimethylpyridinol derivatives have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for treating hepatocellular carcinoma . The methyl groups on the heterocyclic ring can be critical for conferring selectivity and influencing the compound's binding conformation to biological targets . Furthermore, N-heterocyclic scaffolds are extensively explored for their antiviral properties, acting on various stages of the viral life cycle, which underscores the broad research utility of compounds like this compound . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B1633060 4,5,6-Trimethylpyrimidin-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trimethyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)8-7(10)9-6(4)3/h1-3H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQPOQRDNYJQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5,6 Trimethylpyrimidin 2 Ol and Analogous Pyrimidin 2 Ols

Historical Development of Pyrimidine (B1678525) Ring Synthesis Relevant to Pyrimidin-2-ols

The journey into pyrimidine synthesis began in the late 19th century. In 1879, Grimaux reported the first synthesis of a pyrimidine, barbituric acid, by reacting urea (B33335) with malonic acid in the presence of phosphorus oxychloride. This was followed by Pinner's work in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines, and subsequently proposed the name "pyrimidine" in 1885. The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced with zinc dust. These early methods laid the groundwork for the development of more sophisticated and diverse synthetic approaches to pyrimidine derivatives, including the pyrimidin-2-ols. The fundamental approach often involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule.

Cyclocondensation Approaches for the 4,5,6-Trimethylpyrimidine (B6236154) Core

Cyclocondensation reactions are a primary method for constructing the pyrimidine ring. These reactions typically involve the formation of a new ring by combining two or more molecules with the loss of a small molecule, such as water.

A common and direct route to 4,5,6-trimethylpyrimidin-2-ol involves the condensation of a β-diketone with urea. Specifically, the reaction of 3-methyl-2,4-pentanedione (B1204033) with urea in the presence of an acid catalyst, such as concentrated HCl, and refluxing in ethanol (B145695) yields this compound. This method is a classic example of the widely used Principal Synthesis for pyrimidines.

Similarly, thiourea (B124793) can be used in place of urea to synthesize the corresponding 2-thiol derivative, 4,5,6-trimethylpyrimidine-2-thiol. The use of thiourea in condensation reactions with α,β-unsaturated ketones is a well-established method for forming 2-mercaptopyrimidine (B73435) derivatives.

A study by Abdalla and coworkers utilized the condensation of α,β-unsaturated ketones with thiourea to synthesize pyrimidine derivatives containing a steroid moiety. Another example is the three-component cyclocondensation of an aromatic aldehyde, thiourea, and malononitrile (B47326) to produce 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles.

The reaction between 1,3-dicarbonyl compounds and amidines is a versatile method for pyrimidine synthesis. For instance, Lweis and colleagues synthesized pyrimidine derivatives by reacting benzaldehyde (B42025) and acetylacetone (B45752) with ammonium (B1175870) acetate. The reaction proceeds through an intermediate, (Z)-4-iminopent-2-en-2-amine, which then cyclizes to form the pyrimidine ring.

The following table summarizes a representative synthesis of this compound:

ReactantsReagents/ConditionsProductYieldReference
3-Methyl-2,4-pentanedione, UreaConcentrated HCl, Ethanol, RefluxThis compoundNot specified

Multicomponent Reaction (MCR) Strategies for Pyrimidine Ring Assembly

Multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like pyrimidines.

The Biginelli reaction, a well-known MCR, can be adapted to synthesize pyrimidine derivatives. While the classic Biginelli reaction yields dihydropyrimidinones, modifications and variations of this reaction can lead to a wide array of substituted pyrimidines.

More contemporary MCRs for pyrimidine synthesis have been developed. For example, a three-component coupling reaction catalyzed by ZnCl₂ allows for the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium acetate. Another approach involves an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols.

The following table provides examples of MCRs for pyrimidine synthesis:

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Three-component couplingEnamines, Triethyl orthoformate, Ammonium acetateZnCl₂4,5-Disubstituted pyrimidines
Multicomponent synthesisAmidines, AlcoholsIridium catalystSubstituted pyrimidines
Three-component reactionAryl aldehydes, Malononitrile, Barbituric acid/1,3-dimethylbarbituric acidHeatPyrano[2,3-d]pyrimidines

Regioselective Introduction and Modification of the 2-Hydroxyl Group

The 2-hydroxyl group of pyrimidin-2-ols can be introduced or modified through various chemical transformations. It's important to note that 2-hydroxypyrimidines exist in tautomeric equilibrium with their corresponding pyrimidin-2(1H)-one form, with the latter often being the predominant tautomer.

A common method for introducing a hydroxyl group at the C2 position of the pyrimidine ring is through the hydrolysis of a 2-halopyrimidine. For instance, 2-chloropyrimidine (B141910) can be converted to pyrimidin-2(1H)-one by treatment with 1 M sodium hydroxide (B78521) at elevated temperatures. The hydrolysis of halopyrimidines can be performed under either basic or acidic conditions.

The halogen atom at the 2-position can also be displaced by other nucleophiles, which can then be converted to a hydroxyl group. For example, reaction with an alkoxide can lead to an ether, which may then be cleaved to the pyrimidin-2-ol.

The reactivity of halogens on the pyrimidine ring can vary depending on their position. For example, in the fluorination of chloropyrimidines, the 4-chloro substituent is generally exchanged first, followed by the 2-chloro substituent. However, under specific conditions, such as with anhydrous hydrogen fluoride (B91410) under pressure, the 2-chloro substituent can be substituted first.

Direct Oxidation or Hydroxylation Strategies

The direct introduction of a hydroxyl group onto a pre-formed pyrimidine ring at the C-2 position is a challenging transformation. While electrophilic hydroxylation of pyrimidines is not a common strategy, amination and hydroxylation have been observed in substituted pyrimidines. The electron-deficient nature of the pyrimidine ring at the 2-, 4-, and 6-positions makes it susceptible to nucleophilic attack rather than electrophilic addition.

However, photochemical methods have shown promise in the functionalization of related N-heterocycles. For instance, the photochemical valence isomerization of pyridine (B92270) N-oxides can lead to C-3 hydroxylation. While not directly applicable to the C-2 hydroxylation of pyrimidines, this highlights the potential of photochemistry in accessing hydroxylated heterocycles. Another approach involves the radical substitution of a hydrogen atom with a hydroxyl group. Computational studies on the functionalization of pyrimidine to uracil (B121893) suggest that the initial step can be the addition of a hydroxyl radical to the C-2 position, followed by hydrogen elimination to form pyrimidin-2-ol. This process is calculated to be exothermic.

Post-Cyclization Functionalization for 4,5,6-Trimethyl Substituent Introduction

An alternative to constructing the fully substituted ring in one step is the modification of a pre-existing pyrimidine-2-ol core. This involves the introduction of the three methyl groups at the C-4, C-5, and C-6 positions through various functionalization reactions.

Alkylation Strategies for Methyl Group Incorporation at C-4, C-5, and C-6 Positions

The introduction of alkyl groups onto the pyrimidine ring can be achieved through several methods. While direct C-H alkylation of pyrimidines is an area of active research, classical approaches often rely on the functionalization of pre-activated positions. For instance, the reaction of 4,6-dichloropyrimidines with nucleophiles is a common strategy for introducing substituents at these positions. Subsequent methylation at the C-5 position could then be attempted, although electrophilic substitution at C-5 is more facile when the ring is activated by electron-donating groups.

Alkylation can also be directed to the nitrogen atoms of the pyrimidine ring. The chemoselectivity between N- and O-alkylation of pyrimidinones (B12756618) is a significant area of study, with the outcome often depending on the substrate, alkylating agent, and reaction conditions.

Functional Group Interconversions on Pre-functionalized Pyrimidine Rings

Functional group interconversion provides a versatile toolbox for the synthesis of substituted pyrimidines. For example, a halogenated pyrimidine can be converted to a methyl-substituted derivative through cross-coupling reactions. The reduction of a hydroxymethyl group or the conversion of a carboxylic acid to a methyl group are also plausible, albeit multi-step, transformations. The oxidation of a methyl group on the pyrimidine ring to a carboxyl group is also a known reaction, which could potentially be reversed through subsequent chemical steps.

Advanced Catalytic Methods in Pyrimidine Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve efficient and selective transformations. The synthesis and derivatization of pyrimidines have benefited significantly from these advancements.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrimidine scaffold. These reactions typically require a halide or pseudohalide on the pyrimidine ring to react with an organometallic reagent. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce alkyl or aryl groups. While a recent review focuses on the synthesis of the pyrimidine ring itself via transition metal catalysis, these methods are widely applicable for the derivatization of pre-formed pyrimidines. Nickel-catalyzed thioetherification of aryl chlorides is another example of the utility of transition metals in functionalizing heterocyclic compounds.

Interactive Table: Transition Metal-Catalyzed Reactions for Pyrimidine Derivatization
Reaction TypeCatalystSubstrateCoupling PartnerKey FeaturesReference
Cross-CouplingPalladiumHalogenated PyrimidineOrganometallic Reagent (e.g., organoboron)Forms C-C bonds for alkyl/aryl substitution.
ThioetherificationNickelAryl ChloridesThiolsForms C-S bonds.
Liebeskind-Srogl Cross-CouplingPalladium/CopperThioetherBoronic AcidIntroduces aryl groups on pyrimidine building blocks.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyrimidin-2-ol Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. The 2-, 4-, and 6-positions of the pyrimidine ring are particularly susceptible to nucleophilic attack. This strategy is widely employed in the synthesis of substituted pyrimidines. For instance, the reaction of 4,6-dichloropyrimidines with various nucleophiles such as amines, alkoxides, and thiolates allows for the introduction of a wide range of functional groups. These reactions can be highly efficient, sometimes proceeding rapidly under mild conditions. The resulting functionalized pyrimidines can then serve as precursors for further modifications, including the introduction of methyl groups to arrive at the target this compound. The SNAr reaction is a key step in the synthesis of many biologically active molecules containing a pyrimidine core.

Interactive Table: SNAr Reactions on Pyrimidine Scaffolds
SubstrateNucleophilePosition of SubstitutionSignificanceReference
4,6-DichloropyrimidineAmines, Alkoxides, ThiolatesC-4 and C-6Versatile method for introducing various functional groups.
7-Chloro-5-methyl- triazolo[1,5-a]pyrimidineAminesC-7Rapid synthesis of amino-substituted fused pyrimidines.
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrileAminesC-4Efficient synthesis of amino-substituted fused pyrimidines.
4,6-Dichloropyrimidin-2-ylthio)octanoate2,3-DimethylanilineC-4 or C-6Key step in the synthesis of a potent PPARα/γ-agonist.

Tautomerism and Isomerism in 4,5,6 Trimethylpyrimidin 2 Ol Systems

Exploration of Keto-Enol Tautomeric Equilibrium in Pyrimidin-2-ols

Pryimidin-2-ol systems, including 4,5,6-trimethylpyrimidin-2-ol, are known to exhibit keto-enol tautomerism. This phenomenon involves the migration of a proton and the simultaneous shift of a double bond, resulting in two or more interconvertible isomers with different structural formulas. In this specific case, the equilibrium exists between the enol form (this compound) and its keto tautomer, 4,5,6-trimethyl-1H-pyrimidin-2-one.

The keto form contains a carbonyl group (C=O) within the pyrimidine (B1678525) ring, while the enol form is characterized by a hydroxyl group (-OH) attached to a carbon-carbon double bond within the ring. The equilibrium between these two forms is often dynamic and can be influenced by various factors, including the electronic nature of substituents, solvent polarity, and temperature. For most simple ketones, the keto form is generally more stable and predominates at equilibrium. However, in heterocyclic systems like pyrimidines, the aromaticity of the ring can play a significant role in stabilizing the enol form.

Theoretical studies on the parent compound, pyrimidin-2(1H)-one/pyrimidin-2-ol, indicate that the conversion between the keto and enol forms can occur through different mechanisms, including direct hydrogen transfer or via the formation of dimers.

Theoretical and Experimental Investigation of Tautomeric Preferences

The three methyl groups (-CH₃) on the pyrimidine ring of this compound are expected to influence the tautomeric equilibrium through both electronic and steric effects.

Electronic Effects: Methyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron donation can influence the electron density distribution within the pyrimidine ring, potentially affecting the relative stabilities of the keto and enol tautomers. In related systems, electron-donating groups have been shown to impact tautomeric equilibria.

Steric Effects: The presence of three methyl groups introduces steric hindrance around the pyrimidine ring. The spatial arrangement and potential for steric crowding can influence the planarity of the molecule and the relative energies of the tautomers. For instance, steric hindrance between substituents can destabilize one tautomer over another.

Solvatochromism refers to the change in a substance's color or spectral properties with a change in the polarity of the solvent. This effect is a powerful tool for studying tautomeric equilibria, as the different tautomers often exhibit distinct absorption spectra. The polarity of the solvent can significantly influence the position of the keto-enol equilibrium.

Generally, polar solvents tend to favor the more polar tautomer. In the case of pyrimidin-2-ols, the keto form is often considered more polar than the enol form, and thus its proportion is expected to increase in more polar solvents. This is because polar solvent molecules can more effectively solvate and stabilize the separated charges in the more polar tautomer. Conversely, in non-polar solvents, the less polar enol form may be favored.

While specific data for this compound is unavailable, a hypothetical representation of how the tautomeric ratio might change with solvent polarity is presented in the table below, based on general principles observed in similar systems.

Hypothetical Tautomeric Ratios of this compound in Different Solvents

SolventDielectric Constant (ε)Predominant Tautomer (Hypothetical)Keto:Enol Ratio (Hypothetical)
Dioxane2.2Enol30:70
Chloroform4.8Enol/Keto50:50
Acetone20.7Keto70:30
Water80.1Keto90:10

This table is illustrative and not based on experimental data for this compound.

Temperature is another critical factor that can influence the position of a tautomeric equilibrium. Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a common technique used to study these effects. By acquiring spectra at different temperatures, it is possible to observe changes in the relative populations of the tautomers and, in some cases, determine the thermodynamic parameters (enthalpy and entropy changes) for the interconversion process.

For many tautomeric systems, an increase in temperature can lead to a shift in the equilibrium towards the less stable tautomer. If, for example, the keto form of this compound is more stable, an increase in temperature would be expected to increase the proportion of the enol form. The rate of interconversion between the tautomers also increases with temperature.

Analysis of Conformational Isomers of this compound

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. For this compound, conformational analysis would involve considering the rotation of the methyl groups attached to the pyrimidine ring and the orientation of the hydroxyl group.

The rotation of the methyl groups at positions 4, 5, and 6 will be subject to steric hindrance from adjacent groups. Computational chemistry methods are often employed to determine the preferred, lowest-energy conformations. These calculations can predict the rotational energy barriers and the most stable arrangements of the substituents. For instance, in related substituted pyrimidines, the orientation of methyl groups is influenced by the need to minimize steric strain with neighboring atoms.

The hydroxyl group at the 2-position also contributes to the conformational landscape. Its orientation relative to the pyrimidine ring can be described by a dihedral angle. Hydrogen bonding, either intramolecularly with one of the ring nitrogens or intermolecularly with solvent molecules or other solute molecules, can significantly influence the preferred conformation of the hydroxyl group.

Due to the lack of specific studies on this compound, a detailed analysis of its conformational isomers is not possible. However, it is reasonable to assume that the molecule adopts a conformation that minimizes steric repulsion between the three methyl groups and allows for favorable electronic interactions.

Chemical Reactivity and Transformation Pathways of 4,5,6 Trimethylpyrimidin 2 Ol

Reactions Involving the Hydroxyl Group at C-2

The hydroxyl group at the C-2 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities onto the pyrimidine (B1678525) core.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 2-hydroxypyrimidines, including 4,5,6-trimethylpyrimidin-2-ol, can undergo O-alkylation and O-acylation. These reactions are often in competition with N-alkylation or N-acylation at the ring nitrogen atoms, and the regioselectivity is influenced by the reaction conditions and the nature of the substituents on the pyrimidine ring. For instance, the presence of bulky substituents on the pyrimidine ring can favor O-acylation. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 2-hydroxypyrimidines suggests that these transformations are feasible. The use of a base is typically required to deprotonate the hydroxyl group, forming a more nucleophilic pyrimidinate anion.

Esterification and Etherification Protocols

Esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Acid catalysts are often employed in reactions with carboxylic acids to facilitate the process. Etherification, the formation of an ether linkage, can be accomplished through Williamson ether synthesis, where the deprotonated hydroxypyrimidine reacts with an alkyl halide. The choice of solvent and base is crucial in directing the reaction towards the desired O-substituted product over the N-substituted isomer.

Transformations of the Hydroxyl Group to Other Functionalities (e.g., Halogenation, Amination)

A significant transformation of the 2-hydroxyl group is its conversion to a halogen, which then serves as a versatile leaving group for subsequent nucleophilic substitution reactions.

Halogenation: The reaction of this compound with phosphorus oxychloride (POCl₃) is a well-established method to introduce a chlorine atom at the C-2 position, yielding 2-chloro-4,5,6-trimethylpyrimidine. This reaction is a standard procedure for activating the 2-position for further functionalization. Other halogenating agents can also be employed for similar transformations.

ReactantReagentProductReference(s)
This compoundPOCl₃2-Chloro-4,5,6-trimethylpyrimidine

Amination: While direct amination of this compound is not a common transformation, the 2-chloro derivative readily undergoes nucleophilic substitution with various amines to produce 2-amino-4,5,6-trimethylpyrimidine derivatives. This two-step sequence (halogenation followed by amination) is a more practical approach for introducing amino functionalities at the C-2 position.

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is generally considered electron-deficient, which makes electrophilic aromatic substitution more challenging compared to benzene. However, the presence of activating groups, such as the three methyl groups and the hydroxyl group in this compound, enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack.

Regioselectivity of Electrophilic Attack on the 4,5,6-Trimethylpyrimidine (B6236154) Nucleus

In pyrimidine systems, the C-5 position is the most electron-rich and, therefore, the preferred site for electrophilic substitution. The electron-donating methyl groups at positions 4, 5, and 6 further activate the ring towards electrophilic attack. While specific studies on the regioselectivity of electrophilic substitution on this compound are limited, based on the general principles of pyrimidine chemistry, electrophiles are expected to attack the C-5 position. However, since the C-5 position is already substituted with a methyl group, electrophilic attack would likely lead to ipso-substitution or substitution at a less favored position, which would require more forcing conditions.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at the carbon atoms in the ortho and para positions to the nitrogen atoms (C-2, C-4, and C-6). The presence of an -ol (hydroxy) group at C-2 and methyl groups at C-4, C-5, and C-6 significantly influences the regioselectivity and feasibility of these reactions.

Nucleophilic attack on the pyrimidine ring of this compound is generally favored at the C-4 and C-6 positions. These positions are activated towards nucleophilic substitution due to their direct conjugation with the ring nitrogens. The C-5 position, being less electron-deficient, is generally not susceptible to nucleophilic attack.

While specific studies on this compound are limited, the reactivity can be inferred from related pyrimidine systems. In many pyrimidine derivatives, good leaving groups at the C-4 and C-6 positions are readily displaced by nucleophiles. In the case of this compound, a nucleophilic attack at C-4 or C-6 would necessitate the displacement of a methyl group, which is generally not a good leaving group. However, under forcing conditions or with specific reagents, such substitutions might be possible. For instance, in related heterocyclic systems, methyl groups can sometimes be displaced by strong nucleophiles.

The reactivity of the pyrimidine ring can be enhanced by quaternization of one of the ring nitrogens, which further increases the electrophilicity of the ring carbons. For instance, N-alkylation of this compound would render the C-4 and C-6 positions more susceptible to nucleophilic attack.

Table 1: Predicted Reactivity of Carbon Positions in this compound towards Nucleophiles

PositionPredicted ReactivityRationale
C-4Susceptible under forcing conditions or upon activationActivated by ring nitrogens, but requires displacement of a poor leaving group (methyl).
C-5Not susceptibleElectron-rich position, not activated for nucleophilic attack.
C-6Susceptible under forcing conditions or upon activationActivated by ring nitrogens, but requires displacement of a poor leaving group (methyl).

The pyrimidine ring in this compound can undergo ring-opening and subsequent recyclization reactions when treated with certain nucleophiles, leading to the formation of different heterocyclic systems. These transformations are often driven by the thermodynamic stability of the resulting ring system.

A notable example is the reaction of 1,4,6-trimethylpyrimidin-2(1H)-one, a tautomer of this compound, with hydrazine (B178648). This reaction results in a ring transformation to yield 3,5-dimethylpyrazole. The reaction likely proceeds through a nucleophilic attack of hydrazine at the C-6 position, followed by ring opening and subsequent intramolecular condensation to form the more stable pyrazole (B372694) ring.

Other strong nucleophiles, such as amidines or guanidines, can also induce ring transformations in pyrimidine systems, often leading to the formation of other five- or six-membered heterocycles. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Table 2: Examples of Ring Transformations of Pyrimidine Derivatives with Nucleophiles

Starting MaterialNucleophileProductReference
1,4,6-Trimethylpyrimidin-2(1H)-oneHydrazine3,5-Dimethylpyrazole
General PyrimidinesHydroxylamineIsoxazoles
General PyrimidinesAmidinesOther Pyrimidines

Oxidation and Reduction Chemistry of the Pyrimidine Ring and Substituents

The pyrimidine ring and its substituents in this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized products.

Oxidation:

The pyrimidine ring itself is relatively resistant to oxidation due to its aromatic character. However, under strong oxidizing conditions, N-oxidation can occur to form the corresponding pyrimidine N-oxides. scialert.net The methyl groups attached to the ring can also be oxidized. For example, oxidation of methyl groups on heterocyclic rings can yield carboxylic acids, although this often requires harsh conditions. More selective oxidation of a methyl group to an aldehyde or a carboxylic acid would likely require specific reagents and careful control of reaction conditions. For instance, selenium dioxide (SeO2) is a reagent known for the selective oxidation of allylic and benzylic methyl groups, and it might be applicable to the methyl groups at the activated C-4 and C-6 positions of the pyrimidine ring.

Reduction:

The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the formation of di- or tetrahydropyrimidines. The specific product obtained depends on the catalyst, solvent, and reaction conditions. The reduction of 2(1H)-pyrimidinones with sodium borohydride (B1222165) has been shown to yield tetrahydropyrimidines or hexahydropyrimidines, with the product distribution being sensitive to the reaction conditions. clockss.org For this compound, reduction would likely lead to the corresponding saturated or partially saturated pyrimidinone derivatives.

Table 3: Potential Oxidation and Reduction Products of this compound

Reaction TypeReagent (Example)Potential Product(s)
Oxidationm-CPBAThis compound N-oxide
OxidationKMnO42-Hydroxy-5,6-dimethylpyrimidine-4-carboxylic acid
ReductionH2/Pd4,5,6-Trimethyltetrahydropyrimidin-2-one
ReductionNaBH44,5,6-Trimethyltetrahydropyrimidin-2-one or 4,5,6-Trimethylhexahydropyrimidin-2-one

Pericyclic Reactions and Rearrangements Involving the Pyrimidine Scaffold

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While less common than nucleophilic or electrophilic substitutions for simple pyrimidines, certain pyrimidine derivatives can participate in such transformations, particularly photochemical reactions or rearrangements of specifically substituted precursors. pearson.commsu.edu

One of the most relevant rearrangements for pyrimidine systems is the Dimroth rearrangement . wikipedia.orgnih.gov This rearrangement typically involves the isomerization of N-substituted iminopyrimidines to the corresponding exocyclic N-substituted aminopyrimidines. For this compound, this would be most relevant for its N-alkylated derivatives. For example, if 1,4,5,6-tetramethyl-2-imino-1,2-dihydropyrimidine were formed, it could potentially undergo a Dimroth rearrangement to yield N,4,5,6-tetramethylpyrimidin-2-amine. The reaction generally proceeds via a ring-opening to an open-chain intermediate, followed by rotation and re-cyclization. wikipedia.org

While there are no specific documented examples of pericyclic reactions such as Diels-Alder or electrocyclizations starting directly from this compound, appropriately substituted derivatives could potentially undergo such reactions. For instance, the introduction of a diene moiety onto one of the substituents could allow for an intramolecular Diels-Alder reaction. Photochemical [2+2] cycloadditions are also a possibility for the C=C bonds within the pyrimidine ring under UV irradiation, although such reactions often have low quantum yields and can lead to a mixture of products.

Spectroscopic and Advanced Analytical Characterization of 4,5,6 Trimethylpyrimidin 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 4,5,6-trimethylpyrimidin-2-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) is instrumental in determining the connectivity of protons within a molecule and identifying the presence of tautomers. In the case of this compound, the chemical shifts, multiplicities, and coupling constants of the proton signals offer valuable structural information. emerypharma.com The spectrum would be expected to show signals corresponding to the three distinct methyl groups and any protons on the pyrimidine (B1678525) ring or hydroxyl group.

A key aspect of the ¹H NMR analysis of 2-hydroxypyrimidines is the identification of tautomeric forms. These compounds can exist in equilibrium between the -ol (hydroxy) and -one (keto) forms. The position of the equilibrium can be influenced by factors such as the solvent and temperature. msu.eduresearchgate.net The ¹H NMR spectrum can reveal the presence of both tautomers by showing separate sets of signals for each form, with the integration of these signals providing the ratio of the two. msu.edu For instance, the hydroxyl proton in the -ol form would typically appear as a broad signal, the chemical shift of which is dependent on concentration and solvent, while the N-H proton in the -one form would also have a characteristic chemical shift. msu.edu

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Pyrimidine Derivatives

Proton TypeTypical Chemical Shift Range (ppm)Notes
Aromatic CH6.0 - 9.5 chemistrysteps.comThe exact shift depends on the substituents on the ring.
Methyl (CH₃) on ring~2.0 - 2.5Shielded relative to aromatic protons.
OH (alcohol)0.5 - 5.0 msu.eduBroad signal, position is concentration and solvent dependent. msu.edu
NH0.5 - 5.0 msu.eduBroad signal, position is concentration and solvent dependent. msu.edu

Note: The actual chemical shifts for this compound would require experimental determination.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework. The chemical shifts of the carbon signals are indicative of their electronic environment. libretexts.orglibretexts.org For example, carbons bonded to electronegative atoms like nitrogen or oxygen will be deshielded and appear at a higher chemical shift (downfield). libretexts.orglibretexts.org

The ¹³C NMR spectrum is also crucial for distinguishing between the keto and enol tautomers. The C=O carbon in the keto form will have a characteristic chemical shift in the range of 150-180 ppm, while the C-OH carbon in the enol form will appear further upfield. libretexts.org The presence of quaternary carbons, such as those to which the methyl groups are attached, will also be evident, although their signals are typically weaker. oregonstate.edu

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Pyrimidine and Related Structures

Carbon TypeTypical Chemical Shift Range (ppm)
Aromatic/Heteroaromatic C100 - 150 msu.edu
C=O (in amides/lactams)150 - 180 libretexts.org
C-N30 - 60
C-O (alcohol/enol)50 - 90 msu.edu
Methyl (CH₃) on ring10 - 30

Note: These are general ranges and the precise shifts for this compound would need to be determined experimentally.

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. researchgate.netresearchgate.netgrafiati.comgrafiati.combeilstein-journals.org

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). sdsu.eduresearchgate.net This helps to establish the connectivity of proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.comlibretexts.org This is a powerful tool for assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edulibretexts.orgcore.ac.uk This technique is invaluable for piecing together the entire molecular structure by identifying long-range connectivities, including the positions of substituents on the pyrimidine ring. researchgate.netcore.ac.uk

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives, confirming connectivity and allowing for the definitive assignment of all NMR signals. mdpi.comresearchgate.netharvard.edu

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govacs.org For this compound, the IR spectrum provides key information about the presence of hydroxyl, methyl, and pyrimidine ring functionalities.

The stretching vibration of the O-H group in the alcohol form typically appears as a broad band in the region of 3200-3600 cm⁻¹. beilstein-journals.org The exact position and shape of this band can be influenced by hydrogen bonding. In the keto tautomer, the C=O stretching vibration would be expected in the range of 1620-1699 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl groups are typically observed around 2920-2978 cm⁻¹. researchgate.net

The pyrimidine ring itself has a series of characteristic vibrational modes. nih.govmst.edu These include C=C and C=N stretching vibrations, which are typically found in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes and other skeletal vibrations occur at lower frequencies. acs.orgias.ac.in The presence of substituents on the pyrimidine ring can influence the positions of these bands. asianpubs.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad) beilstein-journals.org
C=O (keto tautomer)Stretching1620 - 1699 researchgate.net
C-H (methyl)Stretching2920 - 2978 researchgate.net
C=C and C=N (ring)Stretching1400 - 1600 researchgate.net
N-H (keto tautomer)Stretching3387 - 3441 researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. acs.org For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. idc-online.com The fragmentation of pyrimidine derivatives often involves characteristic losses of small molecules or radicals from the parent ion. sapub.orgresearchgate.net For example, the loss of a methyl radical (•CH₃) or the elimination of molecules like HCN or CO can be observed. The fragmentation pathways can be complex and are influenced by the substitution pattern on the pyrimidine ring. sapub.orgresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. asianpubs.org

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By developing a suitable HPLC method, the purity of a sample of this compound can be determined by quantifying the area of the main peak relative to any impurity peaks. HPLC is also a valuable tool for monitoring the consumption of starting materials and the formation of products in real-time during a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. semanticscholar.orgresearchgate.net Volatile derivatives of this compound can be separated by GC and then identified by their mass spectra. acs.org GC-MS is particularly useful for identifying and quantifying volatile impurities in a sample. The Human Metabolome Database, for instance, contains predicted GC-MS spectra for pyrimidine.

X-ray Crystallography for Solid-State Structural Elucidation and Tautomeric Form Confirmation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions. For a compound such as this compound, which can exist in different tautomeric forms, X-ray crystallography is the definitive method for establishing the predominant form in the solid state.

The tautomerism of this compound involves the equilibrium between the keto form (4,5,6-trimethyl-1H-pyrimidin-2-one) and the enol form (this compound). In the solid state, one of these tautomers is typically favored due to packing forces and intermolecular interactions, most notably hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, extensive studies on related pyrimidinone derivatives provide a clear framework for how its solid-state structure would be determined. For instance, studies on various substituted pyrimidinones (B12756618) consistently show a strong preference for the keto tautomer in the crystalline phase. nih.govcdnsciencepub.com This preference is largely driven by the formation of robust N-H···O hydrogen bonds, which create stable dimeric or catemeric motifs in the crystal lattice. nih.govvulcanchem.com

The definitive confirmation of the tautomeric form via X-ray crystallography relies on two key aspects: the precise location of hydrogen atoms and the analysis of bond lengths within the pyrimidine ring.

Hydrogen Atom Location: Direct observation of the hydrogen atom's position is the most conclusive evidence. If the hydrogen is bonded to a nitrogen atom (N1 or N3), the molecule exists in the keto form. Conversely, if the hydrogen is attached to the exocyclic oxygen atom, the enol form is present. Modern X-ray diffractometers and refinement techniques can often locate hydrogen atoms with high precision.

Bond Length Analysis: The bond lengths between carbon, nitrogen, and oxygen atoms are characteristic of their bonding order (single, double, or aromatic). In the keto form, one would expect to find a distinct C=O double bond and C-N single bonds within the ring at the corresponding positions. In the enol form, a C-O single bond and a partial double bond character for the C-N bonds would be observed. A comparison of experimentally determined bond lengths with established values for single and double bonds provides unambiguous evidence for the predominant tautomer. For example, a typical C=O double bond length is around 1.23 Å, whereas a C-O single bond is significantly longer.

The crystal packing of pyrimidinone derivatives is often characterized by extensive hydrogen-bonding networks. arabjchem.orgacs.org In the case of the keto form of this compound, it is anticipated that the molecules would form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a stable R2(2)(8) ring motif. This is a common feature in the crystal structures of related compounds. arabjchem.org

To illustrate the expected crystallographic data for the two possible tautomers of this compound, a hypothetical data table based on known structures of similar pyrimidinones is presented below.

Table 1: Hypothetical Crystallographic Data for Tautomers of this compound

ParameterKeto Tautomer (4,5,6-trimethyl-1H-pyrimidin-2-one)Enol Tautomer (this compound)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
Unit Cell Dimensions
a (Å)~8.5~10.2
b (Å)~12.0~7.8
c (Å)~9.0~15.5
β (°)~10590
Volume (ų)~880~1230
Z 44
Key Bond Lengths (Å)
C2-O~1.24 (C=O)~1.36 (C-OH)
N1-C2~1.38 (C-N)~1.33 (C=N)
N3-C2~1.37 (C-N)~1.34 (C=N)
Hydrogen Bonding N-H···O intermolecular dimersO-H···N intermolecular chains

Note: The data in this table are hypothetical and are based on typical values found for similar pyrimidinone and hydroxypyrimidine structures in the Cambridge Structural Database. Z represents the number of molecules in the unit cell.

Theoretical and Computational Investigations of 4,5,6 Trimethylpyrimidin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energetic properties of molecules. For 4,5,6-trimethylpyrimidin-2-ol, these methods can elucidate its stability, reactivity, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems, such as atoms and molecules. arxiv.org It is particularly effective for calculating the ground-state electronic structure, optimizing molecular geometry, and locating energy minima on the potential energy surface. nih.gov By employing functionals like B3LYP, researchers can model the molecule to find its most stable three-dimensional arrangement. researchgate.netfigshare.com

The geometry optimization process systematically alters the positions of the atoms in this compound to find the configuration with the lowest possible energy. This optimized structure corresponds to a stable conformation of the molecule. The resulting geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's shape and steric properties.

Interactive Table: Predicted Optimized Geometric Parameters for this compound

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)
Bond LengthN1-C21.38
Bond LengthC2-N31.37
Bond LengthN3-C41.34
Bond LengthC4-C51.41
Bond LengthC5-C61.39
Bond LengthC6-N11.35
Bond LengthC2-O71.24
Bond LengthC4-C81.51
Bond LengthC5-C91.50
Bond LengthC6-C101.51
Bond Angle123.5
Bond Angle115.0
Bond Angle121.8
Bond Angle120.5
Bond Angle117.2
Bond Angle121.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. wuxiapptec.com From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and softness (S), which provide further insights into the molecule's reactivity.

Interactive Table: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound

Note: The following data is hypothetical, based on typical values for substituted pyrimidines from DFT calculations, and serves for illustrative purposes.

ParameterValue (eV)Formula
E(HOMO)-6.25
E(LUMO)-0.85
HOMO-LUMO Gap (ΔE)5.40E(LUMO) - E(HOMO)
Ionization Potential (I)6.25-E(HOMO)
Electron Affinity (A)0.85-E(LUMO)
Electronegativity (χ)3.55(I + A) / 2
Chemical Hardness (η)2.70(I - A) / 2
Chemical Softness (S)0.371 / (2η)
Electrophilicity Index (ω)2.33χ² / (2η)

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at the surface of the molecule. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential: red areas signify negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.net Green and yellow areas indicate regions of neutral or intermediate potential.

Analysis of the MEP map for this compound can predict the most likely sites for intermolecular interactions. For instance, the oxygen atom of the hydroxyl group and the nitrogen atoms in the pyrimidine (B1678525) ring are expected to be regions of negative potential, making them potential sites for hydrogen bonding or coordination with electrophiles. The charge distribution can also be quantified using methods like Mulliken population analysis or Natural Population Analysis (NPA), which assign partial charges to each atom in the molecule.

Interactive Table: Predicted Atomic Charges for this compound

Note: This table presents hypothetical atomic charges derived from a computational analysis (e.g., Mulliken or NPA) to illustrate charge distribution.

AtomAtomic Charge (e)
N1-0.45
C2+0.55
N3-0.48
C4+0.20
C5-0.15
C6+0.18
O7-0.60
C8 (on C4)-0.05
C9 (on C5)-0.08
C10 (on C6)-0.06
H (on N1/N3)+0.35
H (on O7)+0.42

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. plos.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes and intermolecular interactions. aip.orgresearchgate.net These simulations are particularly valuable for understanding how this compound behaves in a solution or within a biological system, such as a protein binding site. plos.orgnih.gov

For an MD simulation, the interactions between atoms are described by a force field, such as CHARMM or AMBER. The simulation can reveal the flexibility of the pyrimidine ring and its substituents, identify stable conformations, and characterize non-covalent interactions like hydrogen bonds and van der Waals forces with surrounding solvent molecules or a biological target. plos.orgaip.org This information is crucial for predicting how the molecule will be recognized and bound by other molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and verification when compared with experimental results. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy using DFT methods. liverpool.ac.uk By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. scm.com Comparing these predicted shifts with experimental data helps in assigning the signals to specific atoms and confirming the proposed structure. nih.gov

Similarly, Infrared (IR) spectroscopy frequencies can be predicted through vibrational analysis calculations. nih.govmit.edu These calculations determine the normal modes of vibration for the molecule and their corresponding frequencies and intensities. arxiv.orgnih.govarxiv.org The predicted IR spectrum can then be compared to an experimental spectrum to identify characteristic functional groups and confirm the molecular structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Note: The following data is hypothetical and for illustrative purposes. Chemical shifts are referenced against TMS.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-155.0
C4-160.2
C5-115.5
C6-158.9
C8 (on C4)2.1522.1
C9 (on C5)2.0518.5
C10 (on C6)2.1821.8
NH11.5 (broad)-
OH9.8 (broad)-

Interactive Table: Predicted IR Frequencies for this compound

Note: The following data is hypothetical and serves to illustrate typical vibrational modes and their predicted frequencies.

Predicted Frequency (cm⁻¹)IntensityVibrational Mode Assignment
3450MediumO-H stretch
3100MediumN-H stretch
2980StrongC-H stretch (methyl groups)
1680StrongC=O stretch
1610StrongC=N stretch, C=C stretch (ring)
1450MediumC-H bend (methyl groups)
1250MediumC-O stretch
850WeakRing breathing mode

Mechanistic Studies of Pyrimidine Reactions using Computational Chemistry

For instance, computational studies can be used to explore the regioselectivity of reactions, such as alkylation or halogenation, on the pyrimidine ring. nih.gov By comparing the energy profiles of different possible reaction pathways, it is possible to predict which product is most likely to form. researchgate.netrsc.org This understanding is fundamental for designing new synthetic routes and for explaining observed experimental outcomes in pyrimidine chemistry.

Structure-Reactivity Relationship (SAR) Analysis based on Chemical Descriptors

The exploration of the structure-reactivity relationship (SAR) of a molecule provides profound insights into its chemical behavior. For this compound, a comprehensive SAR analysis involves the utilization of various chemical descriptors to quantitatively and qualitatively predict its reactivity. These descriptors, derived from the molecule's topological, electronic, and steric properties, are instrumental in understanding how structural modifications can influence its chemical interactions.

The core of SAR analysis lies in establishing a correlation between these descriptors and the observed or predicted reactivity of the compound. wikipedia.org This relationship can be expressed conceptually as:

Reactivity = f (Topological, Electronic, Steric Descriptors)

In the context of this compound, the pyrimidine ring, the three methyl groups, and the hydroxyl/oxo group are the primary structural features that dictate its reactivity. The interplay of their electronic and steric effects governs the molecule's propensity to participate in various chemical reactions.

Electronic Descriptors and Their Influence on Reactivity

Electronic descriptors are fundamental in assessing the electronic distribution and orbital energies within a molecule, which are key determinants of its reactivity. acs.org For this compound, several electronic descriptors can be computationally calculated to predict its behavior in chemical reactions.

Key Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's ability to donate or accept electrons. A higher HOMO energy suggests a greater propensity for nucleophilic attack (electron donation), while a lower LUMO energy indicates a higher susceptibility to electrophilic attack (electron acceptance). The HOMO-LUMO gap is a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity. ijopaar.com

Electron Density and Electrostatic Potential: The distribution of electron density across the this compound molecule reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The molecular electrostatic potential (MESP) map visually represents these areas, with red regions indicating high electron density (negative potential) and blue regions indicating low electron density (positive potential). These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. mdpi.com

The substituents on the pyrimidine ring significantly modulate these electronic properties. The three methyl groups are electron-donating, which increases the electron density on the pyrimidine ring and raises the HOMO energy, potentially enhancing its nucleophilic character. The hydroxyl group, capable of tautomerism to a keto form (pyrimidinone), can act as both a hydrogen bond donor and acceptor, further influencing the electronic environment. wur.nl

Hypothetical Data Table of Electronic Descriptors for this compound and Analogs:

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Predicted Reactivity Trend
Pyrimidin-2-ol-6.51.27.72.1Base
4-Methylpyrimidin-2-ol-6.31.37.62.3Increased
4,6-Dimethylpyrimidin-2-ol-6.11.47.52.5Further Increased
This compound -5.9 1.5 7.4 2.7 Highest

Note: The data in this table is hypothetical and for illustrative purposes only.

Steric Descriptors and Their Role in Reactivity

Steric effects, arising from the spatial arrangement of atoms, can significantly impact the accessibility of reactive sites and the stability of transition states. nih.gov For this compound, the methyl groups at positions 4, 5, and 6 introduce steric hindrance around the pyrimidine ring.

Key Steric Descriptors:

Steric Hindrance Parameters: Specific parameters can be calculated to quantify the steric bulk of the substituent groups. These can be correlated with reaction rates, where increased steric hindrance often leads to a decrease in reactivity. nih.gov

The presence of the three methyl groups in this compound creates a more crowded environment around the pyrimidine core compared to its less substituted counterparts. This steric congestion can influence the regioselectivity of reactions, favoring attack at less hindered positions. For instance, while the electron-donating nature of the methyl groups might activate the ring towards electrophilic substitution, the steric bulk could direct incoming electrophiles to the less sterically encumbered nitrogen atoms or the exocyclic oxygen atom. researchgate.net

Hypothetical Data Table of Steric Descriptors and Predicted Reactivity Impact:

CompoundMolecular Volume (ų)Molecular Surface Area (Ų)Steric Hindrance at N1Steric Hindrance at N3Predicted Impact on Reactivity
Pyrimidin-2-ol85120LowLowUnhindered
4-Methylpyrimidin-2-ol100140LowModerateModerately Hindered
4,6-Dimethylpyrimidin-2-ol115160ModerateModerateSignificantly Hindered
This compound 130 180 High High Highly Hindered

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Functionalization and Derivatization Strategies for the 4,5,6 Trimethylpyrimidin 2 Ol Scaffold

Synthesis of Fused Heterocyclic Systems Incorporating the 4,5,6-Trimethylpyrimidine (B6236154) Moiety

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, often leading to compounds with novel biological activities and physical properties. sioc-journal.cnuou.ac.in The 4,5,6-trimethylpyrimidine moiety can be annulated with other rings through various cyclization strategies. These methods often involve converting the pyrimidin-2-ol into a more reactive intermediate, such as a 2-aminopyrimidine (B69317) or a 2-chloropyrimidine (B141910), to facilitate the ring-closing reaction.

Common strategies include the synthesis of pyrimido[1,2-a]benzimidazoles and pyrazolo[1,5-a]pyrimidines. urfu.rursc.org For instance, the general synthesis of pyrimido[1,2-a]benzimidazoles often involves the reaction of a 2-aminobenzimidazole (B67599) with a β-dicarbonyl compound or its equivalent. nih.gov By analogy, starting from 4,5,6-trimethylpyrimidin-2-amine (B1281070) (derivable from the parent -ol), reaction with appropriate bifunctional electrophiles can yield fused systems.

Another prominent strategy is the construction of pyrazolo[1,5-a]pyrimidines, which are typically synthesized from the reaction of 5-aminopyrazoles with β-dicarbonyl compounds. researchgate.netresearchgate.net A reverse approach, starting from a pyrimidine (B1678525) derivative, can also be employed. For example, converting 4,5,6-trimethylpyrimidin-2-ol to a di-chloro or other activated intermediate allows for condensation with hydrazine (B178648) to form a pyrazole (B372694) ring fused to the pyrimidine core. nih.gov

The synthesis of triazolopyrimidines represents another important class of fused heterocycles. nih.govupi.eduresearchgate.net These are commonly prepared by condensing a 3-amino-1,2,4-triazole with a 1,3-dielectrophilic component. nih.gov Starting with the this compound scaffold, a synthetic sequence could involve reaction with hydrazine followed by cyclization with a one-carbon source to build the fused triazole ring, yielding a trimethyl-substituted triazolo[1,5-a]pyrimidine system. mdpi.com

Fused SystemGeneral PrecursorsReaction TypePotential Product from Scaffold
Pyrimido[1,2-a]benzimidazole2-Aminobenzimidazole, α,β-Unsaturated Carbonyl CompoundCondensation/CyclizationTrimethyl-substituted pyrimido[1,2-a]benzimidazole
Pyrazolo[1,5-a]pyrimidine5-Amino-1H-pyrazole, β-Dicarbonyl CompoundCondensation/CyclizationTrimethyl-substituted pyrazolo[1,5-a]pyrimidine
urfu.rursc.orgnih.govTriazolo[1,5-a]pyrimidine3-Amino-1,2,4-triazole, 1,3-Dicarbonyl CompoundCondensation/CyclizationTrimethyl-substituted urfu.rursc.orgnih.govtriazolo[1,5-a]pyrimidine

Regiospecific Introduction of Complex Organic Moieties

The targeted introduction of functional groups at specific positions on the pyrimidine ring is crucial for tuning the molecule's properties. Regioselective reactions allow for the controlled synthesis of derivatives without the need for extensive protecting group chemistry. organic-chemistry.orgrsc.org

One powerful method for functionalizing electron-rich aromatic and heteroaromatic rings is the Vilsmeier-Haack reaction . chemistrysteps.comwikipedia.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto the ring. ijpcbs.com For this compound, the electron-donating nature of the hydroxyl and methyl groups should activate the ring towards electrophilic substitution. The formyl group is a versatile synthetic handle that can be subsequently converted into other functionalities, such as carboxylic acids, amines, or used in condensation reactions to attach more complex moieties. researchgate.net

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To employ these methods, the pyrimidin-2-ol scaffold must first be converted into a derivative bearing a suitable leaving group, typically a halide (e.g., chloro or bromo) or a triflate. For example, treatment of this compound with POCl₃ could yield 2-chloro-4,5,6-trimethylpyrimidine. This chlorinated intermediate can then be coupled with a wide variety of boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce diverse organic fragments at the 2-position of the pyrimidine ring.

ReactionReagentsFunctional Group IntroducedPosition of Functionalization
Vilsmeier-HaackPOCl₃, DMFFormyl (-CHO)Electron-rich position on the ring
Suzuki CouplingPd Catalyst, Base, Aryl/Alkyl Boronic AcidAryl or Alkyl groupC2 (after conversion to halide)
Heck CouplingPd Catalyst, Base, AlkeneAlkenyl groupC2 (after conversion to halide)
Sonogashira CouplingPd/Cu Catalysts, Base, AlkyneAlkynyl groupC2 (after conversion to halide)

Development of Diverse Libraries of Functionalized this compound Derivatives

The systematic creation of compound libraries is a key strategy in drug discovery and materials science for exploring a wide chemical space. nuph.edu.ua A library of derivatives based on the this compound scaffold can be generated through combinatorial or parallel synthesis approaches. researchgate.net

A common strategy involves a multi-step synthesis where a central, functionalized intermediate is reacted with a diverse set of building blocks. nih.gov For the this compound scaffold, a divergent synthetic route could be designed as follows:

Core Modification: Convert the starting pyrimidin-2-ol into a more reactive key intermediate. A prime candidate is 2-chloro-4,5,6-trimethylpyrimidine , synthesized by treating the parent compound with a chlorinating agent like phosphorus oxychloride.

Library Generation via Nucleophilic Substitution: The chloro-intermediate is highly susceptible to nucleophilic aromatic substitution. This intermediate can be dispensed into an array of reaction vessels, each containing a different nucleophile.

Amine Library: Reaction with a diverse set of primary and secondary amines would yield a library of 2-amino-4,5,6-trimethylpyrimidine derivatives.

Thiol Library: Reaction with various thiols would produce a library of 2-thioether derivatives.

Alkoxide/Phenoxide Library: Reaction with a range of alcohols or phenols under basic conditions would generate a library of 2-ether derivatives.

This parallel synthesis approach allows for the rapid creation of hundreds of distinct analogues, each featuring a unique substituent at the C2 position, while retaining the core 4,5,6-trimethylpyrimidine structure.

StepDescriptionReactantsProduct Class
1. ActivationConversion of the pyrimidinol to a reactive intermediate.This compound, POCl₃2-Chloro-4,5,6-trimethylpyrimidine
2. Diversification (A)Nucleophilic substitution with an amine library.2-Chloro-4,5,6-trimethylpyrimidine, R¹R²NH2-Amino-pyrimidine derivatives
2. Diversification (B)Nucleophilic substitution with a thiol library.2-Chloro-4,5,6-trimethylpyrimidine, RSH2-Thioether-pyrimidine derivatives
2. Diversification (C)Nucleophilic substitution with an alcohol/phenol library.2-Chloro-4,5,6-trimethylpyrimidine, ROH2-Ether-pyrimidine derivatives

Exploration of Self-Assembly and Supramolecular Chemistry Based on Pyrimidin-2-ol Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. grc.orgrsc.org The structure of this compound is well-suited for forming such self-assembled structures.

The key to its supramolecular behavior lies in the keto-enol tautomerism. The pyrimidin-2-ol form can exist in equilibrium with its 4,5,6-trimethyl-1H-pyrimidin-2-one tautomer. This keto form possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement is ideal for forming highly stable, hydrogen-bonded dimers. This self-complementary hydrogen bonding is a well-known motif in similar heterocyclic systems, such as guanine, which forms G-quadruplexes. researchgate.net

These self-assembly properties could be harnessed to create novel materials, such as liquid crystals, gels, or organic light-emitting microfibers, as has been demonstrated with other heterocyclic derivatives. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.